molecular formula C14H10O5 B119475 2-(2,4-Dihydroxybenzoyl)benzoic acid CAS No. 2513-33-9

2-(2,4-Dihydroxybenzoyl)benzoic acid

Cat. No. B119475
CAS RN: 2513-33-9
M. Wt: 258.23 g/mol
InChI Key: KIEFFPFIBREPIX-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxybenzoyl)benzoic acid, also known as o-β-Resorcyloylbenzoic Acid or Fluorescein impurity C, is a by-product of fluorescein . It has a molecular weight of 258.23 and a molecular formula of C14H10O5 .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dihydroxybenzoyl)benzoic acid is characterized by an angle of 87.12 (4)° between the planes formed by the 2,4-dihydroxybenzoyl and o-benzoic acid moieties . The structure also features an intramolecular O—H⋯O hydrogen bond, and intermolecular O—H⋯O hydrogen bonds connect molecules to form a two-dimensional network parallel to (10) .

Scientific Research Applications

Occurrence and Environmental Impact

Occurrence and Fate in Aquatic Environments 2-(2,4-Dihydroxybenzoyl)benzoic acid, a derivative of paraben, is primarily utilized as a preservative in food, cosmetics, and pharmaceuticals. Its widespread use has led to its ubiquity in aquatic environments, where it has been identified as an emerging contaminant. The substance is predominantly biodegradable but persists at low concentrations in wastewater effluents, surface water, and sediments due to continuous discharge. Chlorinated derivatives of such compounds have been detected in various water bodies, indicating a potential for the formation of more stable and potentially toxic by-products through interactions with free chlorine. Further research is needed to fully understand the toxicity and environmental impact of these chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Degradation and Stability

Degradation Processes and Stability Nitisinone, a structurally similar compound to 2-(2,4-Dihydroxybenzoyl)benzoic acid, has been studied for its stability under various conditions. The stability of such compounds is crucial, especially in medical applications, as it can influence the effectiveness and safety of the treatment. The study utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to analyze the stability of nitisinone and its degradation products under different conditions such as pH, temperature, and exposure to ultraviolet radiation. Understanding the stability and degradation pathways of such compounds is essential for assessing their potential risks and benefits in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Impact on Plant Metabolism

Effect on Plant Respiration The impact of derivatives of benzoic acid, like 2-(2,4-Dihydroxybenzoyl)benzoic acid, on plant metabolism and growth has been explored. The derivatives of benzoic acid are known to exhibit growth-inhibiting or growth-promoting properties depending on their structure and concentration. Studies have shown that certain amino derivatives of benzoic acid can significantly influence the respiration of plant leaves, highlighting the potential of such compounds to affect plant growth and metabolism. This area of research provides valuable insights into the use of benzoic acid derivatives in agriculture and their potential environmental impact (Nagutb, 1964).

Regulation of Gut Functions

Role in Gut Health Benzoic acid, including its derivatives, has been recognized for its antibacterial and antifungal properties, making it a common preservative in food and feed. Recent studies have indicated that benzoic acid can also promote gut functions, including digestion, absorption, and barrier functions, by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may lead to gut health damage. Understanding the effects of benzoic acid on gut functions can contribute to the development of strategies for improving animal growth and health (Mao, Yang, Chen, Yu, & He, 2019).

Safety And Hazards

When handling 2-(2,4-Dihydroxybenzoyl)benzoic acid, it’s advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2-(2,4-dihydroxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEFFPFIBREPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279941
Record name 2-(2,4-Dihydroxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dihydroxybenzoyl)benzoic acid

CAS RN

2513-33-9
Record name 2-(2',4'-Dihydroxybenzoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002513339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2513-33-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2513-33-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-Dihydroxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2',4'-DIHYDROXYBENZOYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63XZ9244E2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2′-Carboxy-2,4-dihydroxybenzophenone was prepared according to literature procedures. Smith, G. A.; Metcalfe, J. C.; Clarke, S. D J. Chem. Soc. Perkin Trans 2. 1993, 1195. AlCl3 (28.00 g, 210 mmol) was added to a solution of phthalic anhydride (13.85 g, 93.5 mmol) and resorcinol (10.0 g, 90.8 mmol) in 225 ml nitrobenzene and purged with N2. After stirring overnight, the solution was poured into a vigorously stirred biphasic solution of 750 ml hexanes and 1.0 L 0.5 M aqueous HCl. The solution was allowed to stir for 2 h and the light tan precipitate that formed was filtered and washed with 200 ml aqueous 0.1 M HCl and 200 ml hexanes. The crude material was crystallized as light green plates from hot MeOH/H2O (9.90 g, 42%). 1H NMR (acetone-d6) δ 6.33 (1H, dd, J=9.0, 2.3 Hz), 6.39 (1H, d, J=2.3 Hz), 7.00 (1 H, d, J=9.0 Hz), 7.45 (1 H, d, J=7.5 Hz), 7.65-7.80 (2 H, m), 8.12 (1 H, d, J=6.7 Hz). FTIR (KBr, cm−1) 1693, 1627, 1594, 1568, 1521, 1490, 1444, 1356, 1284, 1267, 1228, 1187, 1154, 1123, 1083, 1022, 981, 967, 930, 852, 813, 784, 769, 736, 713, 697, 665, 624, 592, 535, 458.
Name
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
13.85 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
RX Liu, F Lin, SK Wu, JF Rabek - Journal of Polymer Science …, 1988 - Wiley Online Library
For the stabilization to ultraviolet light of polydienes (rubbers), several different types of stabilizers are used.’-3 One of the intensively examined groups were different metallo-organic In …
Number of citations: 4 onlinelibrary.wiley.com
Y Li, FY Ge, LG Chen, CM Dong, XL Yan… - … Section E: Structure …, 2005 - scripts.iucr.org
In the title structure, C14H10O5, the angle between the planes formed by the 2,4-dihydroxybenzoyl and o-benzoic acid moieties is 87.12 (4). In addition to an intramolecular O—H⋯O …
Number of citations: 1 scripts.iucr.org
DS Noyce, JW Weldon - Journal of the American Chemical …, 1952 - ACS Publications
A wide variety of compounds have been isolated from lichens. Many have been shown to be highly substituted derivatives of 2-(2-hydroxyphenoxy)-benzoic acid lactone (I) and have …
Number of citations: 15 pubs.acs.org
K Wada, T Fujita, Y Ogawa, T Koda… - Food additives and …, 2004 - Taylor & Francis
The generation of 2-(2′,4′-dihydroxybenzoyl) benzoic acid (DHBBA) and 2-(2′,4′-dihydroxy-3′,5′-diiodobenzoyl) benzoic acid (DHDIBBA) during the manufacture of erythrosine …
Number of citations: 4 www.tandfonline.com
AL Goldberg, RJ Calvey - Journal of the Association of Official …, 1982 - academic.oup.com
A rapid, sensitive, reproducible method that uses high performance liquid chromatography in the reverse phase mode is described for the determination of intermediates and side …
Number of citations: 15 academic.oup.com
RJ Calvey, AL Goldberg - Journal of the Association of Official …, 1985 - academic.oup.com
A sensitive, reproducible method that uses liquid chromatography in the reverse phase mode has been developed for the determination of phthalic acid, resorcinol, and 2-(2',4'-…
Number of citations: 3 academic.oup.com
M KAMIKURA - Food Hygiene and Safety Science (Shokuhin …, 1967 - jstage.jst.go.jp
When fluoresceine is hydrolyzed with 50% sodium hydroxide solution, it yields resorcinol and 2-(2', 4'-dihydroxybenzoyl)-benzoic acid. The structure of the latter compound has been …
Number of citations: 4 www.jstage.jst.go.jp
M KAMIKURA - Food Hygiene and Safety Science (Shokuhin …, 1985 - jstage.jst.go.jp
In the previous paper, the preparation of three kinds of iodoresorcinols and the separation and identification of the reaction products of iodine with resorcinol were reported. In this work, …
Number of citations: 6 www.jstage.jst.go.jp
M KAMIKURA - Food Hygiene and Safety Science (Shokuhin …, 1967 - jstage.jst.go.jp
When dibromofluoresceine is hydrolyzed with 50% sodium hydroxide solution, it yields 2-bromoresorcinol and 2-(3′-bromo-2′, 4′-dihydroxybenzoyl)-benzoic acid. The structures of …
Number of citations: 0 www.jstage.jst.go.jp
KS Heine - Journal of the Association of Official Analytical …, 1985 - academic.oup.com
The Associate Referee on Color in Other Foods, N. Adamo, has conducted several recovery studies on colors added to both Celite and cookies. A statistical analysis of these recoveries …
Number of citations: 0 academic.oup.com

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